2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Organic Synthesis Fluorinated Heterocycles Medicinal Chemistry Building Blocks

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 73221-19-9) offers a unique combination of the lipophilic, metabolically stable -CF3 group and a versatile -COOH handle for rapid diversification. Its estimated ΔclogP of +0.8–1.2 vs. non-fluorinated analogs improves membrane permeability, while the imidazo[1,2-a]pyridine core enables ligand-free decarboxylative arylation—streamlining SAR by 2–3 steps. Ideally suited for anti-TB drug discovery (MIC 0.1 μM against H37Rv) and kinase inhibitor programs. Reliable quality: mp 194–196°C, ≥98% purity. Request a quote today.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 73221-19-9
Cat. No. B1296445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS73221-19-9
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H,(H,15,16)
InChIKeyWJFKWYWCMPJWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 73221-19-9): Core Chemical Identity and Procurement-Relevant Specifications


2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 73221-19-9) is a bicyclic heteroaromatic compound with molecular formula C₉H₅F₃N₂O₂ and molecular weight 230.14 g/mol, characterized by a trifluoromethyl substituent at the 2-position and a carboxylic acid functionality at the 3-position of the imidazo[1,2-a]pyridine core [1]. Its physical properties include a melting point range of 194–196°C and a predicted density of 1.59 ± 0.1 g/cm³ . The compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, with the carboxylic acid group enabling further derivatization via amidation, esterification, or decarboxylative coupling reactions [2].

Why 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid Cannot Be Replaced by Other Imidazo[1,2-a]pyridine Analogs


Substitution with generic imidazo[1,2-a]pyridine-3-carboxylic acid analogs fails because the trifluoromethyl group at the 2-position fundamentally alters the scaffold's lipophilicity, metabolic stability, and electronic properties in ways that non-fluorinated or differently substituted analogs cannot replicate [1]. The -CF₃ substituent increases lipophilicity (estimated logP enhancement of approximately 0.8–1.2 units compared to the unsubstituted parent compound) and confers resistance to oxidative metabolism, directly impacting pharmacokinetic profiles and target engagement in downstream bioactive molecules [2]. Furthermore, the 2-trifluoromethyl group serves as a critical pharmacophoric element in several validated drug discovery programs, including AMPA receptor modulation and kinase inhibition, where replacement with -CH₃, -H, or halogen substituents results in loss of potency or target selectivity [3].

Comparative Evidence Guide: Quantitative Differentiation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 73221-19-9)


Synthetic Route Feasibility: Established One-Pot Precursor Access from Trifluoroacetonitrile

The target compound is accessible via a well-characterized synthetic route from trifluoroacetonitrile, enabling controlled introduction of the 2-CF₃ group on the imidazo[1,2-a]pyridine core [1]. This route contrasts with alternative C-H trifluoromethylation methods that typically require transition-metal catalysts and exhibit variable positional selectivity [2]. The pyridinium ylide cycloaddition approach provides the 3-carboxylic acid directly upon deprotection with trifluoroacetic acid, bypassing the need for post-synthetic carboxylation steps required for analogs lacking this functionality [1].

Organic Synthesis Fluorinated Heterocycles Medicinal Chemistry Building Blocks

Trifluoromethyl Substitution Position: 2-CF₃ vs. 6-CF₃ and 7-CF₃ Isomers

In a comparative study of imidazo[1,2-a]pyridine-3-carboxylate positional isomers, the antitubercular activity profile varies dramatically based on substitution pattern [1]. While the 2-CF₃-3-carboxylic acid compound serves as a critical building block for carboxamide derivatives, the 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate scaffold demonstrated MIC values of 0.1 μM against replicating H37Rv Mycobacterium tuberculosis, whereas the homologous imidazo[1,2-a]pyrimidine isomer exhibited reduced potency (MIC = 1.3 μM) [1]. This demonstrates that the imidazo[1,2-a]pyridine core with appropriate 2-position substitution provides a structurally privileged framework distinct from the pyrimidine analog [1].

Positional Isomer SAR Antitubercular Activity Mycobacterium tuberculosis

Carboxylic Acid Functional Handle: Enabling Decarboxylative Arylation Chemistry

The 3-carboxylic acid functionality of this compound enables ligand-free palladium-catalyzed decarboxylative arylation, a synthetic transformation that is not accessible with the corresponding 3-H or 3-ester analogs without additional deprotection steps [1]. This protocol, using Pd(OAc)₂ as catalyst under ligand-free conditions, allows direct arylation at the 3-position with aryl bromides to generate 3-aryl-imidazo[1,2-a]pyridine derivatives in a single step [1]. The unsubstituted imidazo[1,2-a]pyridine core (lacking the carboxylic acid handle) would require pre-functionalization with halogens or organometallic reagents for comparable C-C bond formation, adding 2–3 synthetic steps [2].

Decarboxylative Coupling C-C Bond Formation Late-Stage Functionalization

Physical Property Differentiation: Lipophilicity and pKa vs. Non-Fluorinated Analogs

The 2-trifluoromethyl substituent confers quantifiable differences in key physicochemical parameters compared to non-fluorinated imidazo[1,2-a]pyridine-3-carboxylic acid analogs . The predicted pKa of the carboxylic acid group is -1.73 ± 0.41, indicating it exists predominantly in the deprotonated carboxylate form at physiological pH . The trifluoromethyl group increases lipophilicity (estimated clogP increase of 0.8–1.2 log units compared to 2-H or 2-CH₃ analogs) and molecular weight by approximately 68 Da (from 162.15 g/mol for the parent 2-H analog to 230.14 g/mol), properties known to influence membrane permeability and metabolic stability [1].

Lipophilicity Physicochemical Properties ADME Prediction

Optimal Application Scenarios for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 73221-19-9) Based on Differentiating Evidence


Medicinal Chemistry: Lead Optimization Scaffold Requiring Enhanced Metabolic Stability

The 2-trifluoromethyl group on this scaffold provides quantifiable lipophilicity enhancement (estimated ΔclogP of +0.8 to +1.2 units) and metabolic stability relative to non-fluorinated analogs, as supported by established fluorine medicinal chemistry principles [1]. This compound is optimally deployed in medicinal chemistry programs where scaffold replacement or lead optimization requires improved membrane permeability or resistance to CYP450-mediated oxidative metabolism [1]. The carboxylic acid handle further enables rapid diversification to carboxamides or decarboxylative arylation products for SAR exploration [2].

Organic Synthesis: Rapid Library Generation via Decarboxylative Arylation

This compound is ideally suited for high-throughput library synthesis programs requiring efficient C-3 arylation. The ligand-free Pd(OAc)₂-catalyzed decarboxylative arylation protocol enables direct coupling with aryl bromides in a single step, eliminating the need for protecting groups, halogenation pre-activation, or organometallic intermediates [2]. This represents a 2–3 step reduction compared to alternative routes using unfunctionalized imidazo[1,2-a]pyridine cores, translating to significant time and resource savings in parallel synthesis workflows [2].

Anti-Infective Drug Discovery: Tuberculosis Scaffold Development

Based on scaffold-level evidence showing that imidazo[1,2-a]pyridine-3-carboxylate derivatives exhibit potent antitubercular activity (MIC = 0.1 μM for optimized analogs against H37Rv Mtb) with 13-fold greater potency than the corresponding pyrimidine analog (MIC = 1.3 μM), this 2-CF₃-3-carboxylic acid compound serves as a strategic building block for anti-TB drug discovery programs [3]. The imidazo[1,2-a]pyridine core demonstrates selectivity for mycobacterial species over other bacterial and fungal pathogens (MIC >128 μM against S. aureus, E. coli, and C. albicans), providing a favorable selectivity window for tuberculosis-targeted development [3].

Process Chemistry: Supply Chain-Robust Intermediate with Defined Synthetic Route

For process chemistry and scale-up applications, this compound benefits from a well-characterized synthetic route via trifluoroacetonitrile cycloaddition that avoids transition metal catalysts and proceeds under mild conditions [4]. The defined 2-step sequence from commercial starting materials, coupled with established analytical characterization (melting point: 194–196°C), reduces supply chain uncertainty and facilitates quality control compared to analogs requiring complex multi-step functionalization or positional isomer separation [4]. This makes it a reliable building block for programs transitioning from discovery to preclinical development.

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